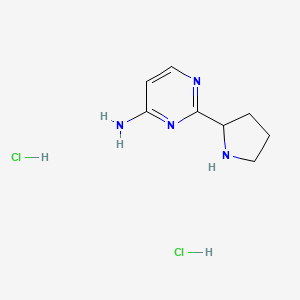

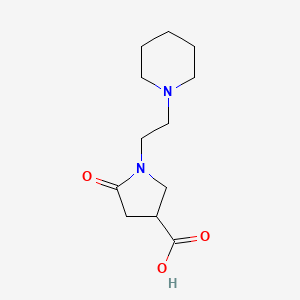

![molecular formula C16H22Cl3N3OS B2508141 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride CAS No. 2418594-53-1](/img/structure/B2508141.png)

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of carboxamides with thioureas, following the Hantzsch reaction scheme. For instance, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with thioureas to yield 2,5-diamino-1,3-thiazole derivatives, which can be further processed to obtain substituted 2-thiohydantoins . Another synthesis pathway involves the dehydrosulfurization of N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides . These methods highlight the versatility of carboxamides in synthesizing a variety of heterocyclic compounds.

Molecular Structure Analysis

The structure elucidation of complex molecules is often achieved using NMR spectroscopy and MS techniques. For example, the structure of a designer drug with a pyrazole skeleton was determined by comparing NMR spectra with predicted structures and further confirmed by comparing predicted and observed (13)C chemical shifts . This approach is essential for confirming the molecular structure of synthesized compounds, including those similar to the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving carboxamides and their derivatives can lead to various cyclization products. For instance, N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization to give 4-[5-methyl(halomethyl)-4,5-dihydrooxazol-2-yl]-1H-pyrazol-5-amines . These reactions demonstrate the reactivity of the amide group and its utility in constructing diverse heterocyclic frameworks.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , they do provide insights into the properties of structurally related compounds. The solubility, stability, and reactivity of these compounds can be inferred from their synthesis and structural elucidation processes. For example, the ease of isolation and purification of the cyclization products suggests favorable solubility characteristics . Additionally, the use of NMR and MS for structure elucidation implies a certain level of stability required for spectroscopic analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches : One study details an efficient asymmetric synthesis process for a related compound, highlighting the importance of precision and efficiency in synthesizing such complex molecules for medical applications. The process included asymmetric reductive amination and subsequent application of 1-propylphosphonic acid cyclic anhydride for amide formation (Boggs et al., 2007).

Antitumor Properties : Some thiazole derivatives have demonstrated significant antitumor properties. For instance, a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were synthesized and showed promising results in anticancer agent screening (Horishny et al., 2020). Another study synthesized new thiazole derivatives, with some showing high ability to inhibit the in vitro growth of human tumor cells, indicating their potential as anti-cancer agents (Ostapiuk et al., 2017).

Antimicrobial and Antifungal Activity : In addition to their potential in cancer treatment, some thiazole derivatives also exhibit antimicrobial and antifungal activities, expanding their potential applications in medical science. For instance, novel substituted thaizole-2-semicarbazides and its derivatives were synthesized and screened for their antimicrobial activity, showing promising results (Basavarajaiah & Mruthyunjayaswamy, 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS.3ClH/c1-2-5-14-18-9-13(21-14)16(20)19-12-8-10-6-3-4-7-11(10)15(12)17;;;/h3-4,6-7,9,12,15H,2,5,8,17H2,1H3,(H,19,20);3*1H/t12-,15-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCSGFROGOZQGB-BUWDDJPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(S1)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC=C(S1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

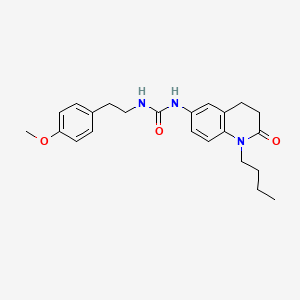

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)

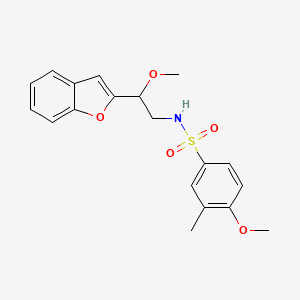

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)

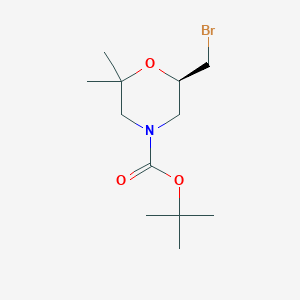

![N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2508066.png)

![1-[3-(Tert-butoxy)propyl]piperazine](/img/structure/B2508067.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)

![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)